LogP Comparison: Target Compound Exhibits Significantly Higher Hydrophilicity vs. Des-dimethylamino Analog
The presence of the dimethylamino group in the target compound confers a dramatic reduction in lipophilicity compared to 2-(3,5-dichlorophenyl)acetic acid, the direct analog lacking this group. This is a key differentiator for applications sensitive to polarity. The target compound has a computed XLogP3-AA value of 0.5, whereas the comparator has a value of 2.6 [1][2]. This is further supported by experimental LogD predictions from ChemSpider, which show a LogD of 0.24 at pH 7.4 for the target compound .
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.5 [1] |
| Comparator Or Baseline | 2-(3,5-Dichlorophenyl)acetic acid (CAS 51719-65-4): XLogP3-AA = 2.6 [2] |
| Quantified Difference | A reduction of 2.1 LogP units, representing a ~126-fold decrease in predicted octanol-water partition coefficient. |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) [1][2] |
Why This Matters
This significant difference in lipophilicity dictates solubility and retention time in reverse-phase chromatography, making the target compound more suitable for aqueous-based assays and less likely to be retained on hydrophobic surfaces.
- [1] PubChem. (2026). 2-(3,5-Dichlorophenyl)-2-(dimethylamino)acetic acid. PubChem Compound Summary for CID 60790422. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). 2-(3,5-Dichlorophenyl)acetic acid. PubChem Compound Summary for CID 6452487. National Center for Biotechnology Information. View Source
